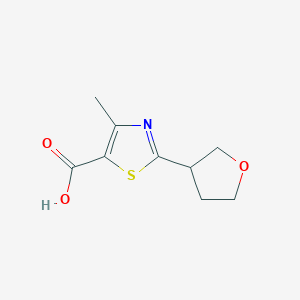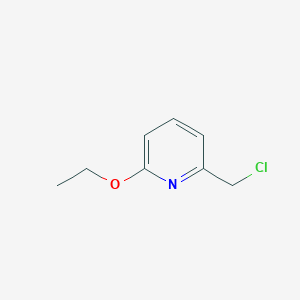
2-(Chloromethyl)-6-ethoxypyridine
Übersicht
Beschreibung
2-(Chloromethyl)-6-ethoxypyridine is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Applications
2-(Chloromethyl)-6-ethoxypyridine, a derivative of pyridine, plays a significant role in coordination chemistry. Derivatives of pyridine, such as 2-pyridone and its variants, have been extensively studied for their ability to act as bridging ligands, similar to carboxylates, in forming dimeric complexes with various metals. These complexes, incorporating elements like Cr, Mo, W, Ru, and Pt, demonstrate varied metal-metal bond orders, contributing to the understanding of metal-metal bonding. The structural chemistry of these complexes, along with their potential for forming larger polymetallic arrays, highlights the versatility of pyridine derivatives in coordination chemistry (Rawson & Winpenny, 1995).
Catalytic Applications in Organic and Macromolecular Chemistry
The catalytic applications of terpyridines and their transition metal complexes, closely related to this compound structures, are noteworthy. These compounds find use in diverse research fields, from materials science to biomedicinal chemistry and organometallic catalysis. They catalyze a wide array of reactions, ranging from artificial photosynthesis to organic transformations and polymerization reactions, showcasing the broad utility of pyridine-based ligands in catalysis (Winter, Newkome, & Schubert, 2011).
Lithiation and Synthesis Pathways
Research on the lithiation of chloro- and methoxypyridines, which are structurally similar to this compound, reveals intricate reaction pathways. Studies using deuterated probes have shown that the availability of specific protons on the pyridine nucleus is crucial for achieving complete lithiation, suggesting complex mechanisms involving precomplexation of lithium dialkylamides. These findings are pivotal for understanding the lithiation pathways and synthesizing pyridine derivatives with desired substitutions (Gros, Choppin, & Fort, 2003).
Solvent Extraction and Metal Complex Formation
Pyridine derivatives, similar to this compound, have been utilized in the selective solvent extraction of metals such as Palladium(II), Rhodium(III), and Platinum(IV) from hydrochloric acid solutions. The formation of 1:1 complexes with these metals, accompanied by chloride ions, exemplifies the utility of pyridine-based compounds in the selective extraction and purification of precious metals (Baba & Fukumoto, 1992).
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-2-11-8-5-3-4-7(6-9)10-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTGYQUOPUSLFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



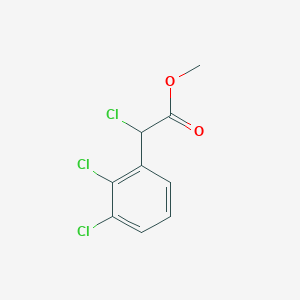
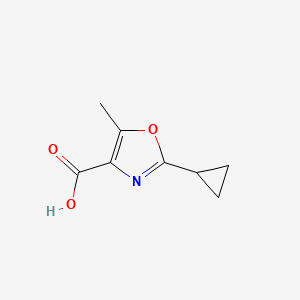
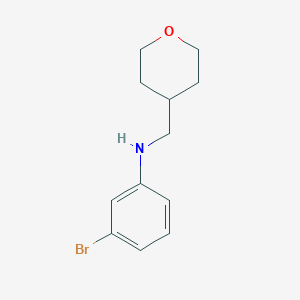

![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)




![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
